molecular formula C16H20F3N3OS B2383698 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane CAS No. 2415632-95-8

1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane

Cat. No.: B2383698
CAS No.: 2415632-95-8
M. Wt: 359.41
InChI Key: QULXVOVFXUKEPZ-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiolane and diazepane intermediates, followed by their coupling with the trifluoromethyl-substituted pyridine derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the ketone group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane is studied for its reactivity and potential as a building block for more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In industrial applications, this compound is explored for its use in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties can enhance the performance of products in these sectors.

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane apart is its combination of a thiolane ring, a diazepane ring, and a trifluoromethyl-substituted pyridine ring

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject of study for its potential applications in chemistry, biology, medicine, and industry

Properties

IUPAC Name

[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3OS/c17-16(18,19)14-3-2-12(10-20-14)15(23)22-6-1-5-21(7-8-22)13-4-9-24-11-13/h2-3,10,13H,1,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXVOVFXUKEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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